3-Chloro-6-fluorobenzo[d]isothiazole
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Overview
Description
3-chloro-6-fluoro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-1,2-benzothiazole can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of 3-chloro-6-fluoro-1,2-benzothiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-6-fluoro-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzothiazole
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 2-chloro-6-(trifluoromethoxy)benzothiazole
Uniqueness
3-chloro-6-fluoro-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C7H3ClFNS |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |
InChI Key |
QSQRDXWYGHPKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SN=C2Cl |
Origin of Product |
United States |
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